3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
“3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular weight of 250.25 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives has been reported . The synthesis involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . All the target compounds were synthesized in excellent yields under mild reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of two carbon and three nitrogen atoms in the triazole ring, which are readily capable of binding in the biological system with a variety of enzymes and receptors .Physical and Chemical Properties Analysis
The compound is an oil at room temperature .Scientific Research Applications
Synthesis and Medicinal Chemistry
The compound 3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is related to various derivatives that have been extensively studied for their synthesis and potential applications in medicinal chemistry. Here are some notable findings:
Synthesis of Anticancer Drugs
One study detailed the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, a closely related compound, as an intermediate for the synthesis of small molecule anticancer drugs. The synthetic route involved substitution, acylation, cyclization, and chlorination reactions, with a total yield of 76.57% (Zhang et al., 2019).
Anticonvulsant Activity
Another study synthesized derivatives of triazolo[4,3-a]pyrazines and tested their anticonvulsant activity. Certain derivatives exhibited potent activity against maximal electroshock-induced seizures in rats. This study highlights the potential of triazolo[4,3-a]pyrazine derivatives as bioisosteres of the purine ring for anticonvulsant activity (Kelley et al., 1995).
Antimicrobial and Antifungal Activities
Research into pyrazoline and pyrazole derivatives, including structures based on the triazolo[4,3-a]pyrazine scaffold, showed significant antibacterial and antifungal activities. These compounds offer a promising avenue for the development of new antimicrobial agents (Hassan, 2013).
Cardiovascular Agents
The cardiovascular effects of 1,2,4-triazolo[1,5-a]pyrimidines, which share a structural resemblance to triazolo[4,3-a]pyrazines, were explored, with some compounds showing promising coronary vasodilating and antihypertensive activities. This suggests potential applications of related compounds in cardiovascular disease treatment (Sato et al., 1980).
Fluorinated Derivatives in Medicinal Chemistry
- Fluorine in Drug Design: The introduction of fluorine atoms into the pyrazolo[5,1-c][1,2,4]benzotriazine system was studied to evaluate the binding properties at the benzodiazepine site on the GABA(A) receptor. The study highlights the role of fluorine in enhancing pharmacological activity and metabolic stability, pointing to the importance of fluorinated derivatives in drug design (Guerrini et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo-pyrazine derivatives, have been known to target various biological processes .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit certain biological processes .
Result of Action
Similar compounds have been shown to have antibacterial activities .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have inhibitory activities towards certain kinases
Cellular Effects
Some triazolo[4,3-a]pyrazine derivatives have shown antiproliferative activities against certain cancer cell lines
Molecular Mechanism
Some studies suggest that it may bind to certain proteins, potentially inhibiting or activating enzymes
Properties
IUPAC Name |
3-[(2,3-difluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4/c13-9-3-1-2-8(12(9)14)6-10-16-17-11-7-15-4-5-18(10)11/h1-3,15H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUQSNQHBFZQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=C(C(=CC=C3)F)F)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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